2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. The reaction is usually carried out in ethanol as a solvent and requires a catalyst such as piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The benzothiazole moiety can inhibit the activity of certain enzymes, leading to antimicrobial or anti-tubercular effects . Molecular docking studies have shown that it can bind to specific sites on enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . Compared to these compounds, 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol has unique structural features that may enhance its biological activity and specificity .
Properties
Molecular Formula |
C21H15N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C21H15N3O3S/c1-13-9-17(24(26)27)11-15(20(13)25)12-22-16-6-4-5-14(10-16)21-23-18-7-2-3-8-19(18)28-21/h2-12,25H,1H3 |
InChI Key |
DIRCDJQVQBCTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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